molecular formula C15H19NO3S B2635071 N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide CAS No. 2034540-48-0

N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2635071
CAS No.: 2034540-48-0
M. Wt: 293.38
InChI Key: CPWOTCWHLZDJBJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide (CAS 2034540-48-0) is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.38 g/mol. This benzothiophene-2-carboxamide derivative is offered for research use and is not intended for diagnostic or therapeutic applications. The benzothiophene-2-carboxamide scaffold is of significant interest in medicinal chemistry and drug discovery. Research on closely related analogs has demonstrated potent biological activities. Notably, certain benzo[b]thiophene-2-carboxamide compounds have been identified as novel opioid receptor agonists, exhibiting potent analgesic effects in animal models with a potentially improved side-effect profile compared to traditional opioids, including reduced constipation . Other studies have developed benzothiophene-2-carboxamide derivatives as potent and selective inhibitors of SENPs (SUMO-specific proteases), which are important targets in cancer research due to their role in protein deSUMOylation . Furthermore, this chemotype has been explored in the development of modulators for the retinoic acid receptor-related orphan receptor γt (RORγt), a potential target for autoimmune diseases and certain cancers . The structural features of this compound, including the benzothiophene core and the carboxamide linkage, make it a valuable building block for researchers investigating new therapeutic agents in these and other areas.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(19-3,10-18-2)9-16-14(17)13-8-11-6-4-5-7-12(11)20-13/h4-8H,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWOTCWHLZDJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Dimethoxy-Methylpropyl Side Chain: This step involves alkylation reactions where the dimethoxy-methylpropyl group is attached to the benzothiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous compounds requires data on physicochemical properties, binding affinities, or pharmacological profiles. Below is a generalized discussion based on common benzothiophene derivatives and related pharmacophores:

Table 1: General Comparison of Benzothiophene Derivatives

Compound Name Core Structure Key Substituents Known Applications
N-(2,3-Dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide Benzothiophene 2-Carboxamide, 2,3-dimethoxy-2-methylpropyl Hypothetical scaffold for drug design
Benzathine benzylpenicillin β-lactam antibiotic Dibenzylethylenediamine salt Antibiotic (long-acting penicillin)
Raloxifene Benzothiophene 2-Aryl-piperidine ether Selective estrogen receptor modulator (SERM)
Sertaconazole Benzothiophene Imidazole derivative Antifungal agent

Key Observations:

Benzothiophene vs. β-Lactam : Unlike benzathine benzylpenicillin (a β-lactam antibiotic with a bicyclic core), the target compound lacks the β-lactam ring critical for penicillin’s antibacterial activity.

Therapeutic Potential: While sertaconazole (antifungal) and raloxifene (SERM) leverage benzothiophene for target interactions, the absence of heterocyclic or ionizable groups in the target compound limits direct therapeutic analogies.

Research Findings and Limitations

No peer-reviewed studies or experimental data on the target compound were identified in the provided evidence. Structural refinements using SHELX or pharmacopoeial standards like those for benzathine benzylpenicillin may serve as methodological references for future characterization.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzothiophene Derivatives

Benzothiophene and its derivatives are known for their diverse biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antioxidant
  • Antimicrobial
  • Antidiabetic

These compounds exhibit significant pharmacological potential due to their structural versatility and interactions with various biological targets such as enzymes and receptors .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar to other benzothiophene derivatives, this compound may act as a topoisomerase inhibitor, which is crucial for DNA replication and repair processes. This inhibition can lead to cytotoxic effects in cancer cells .
  • Cytotoxicity : Studies have shown that related compounds exhibit cytotoxicity with IC50 values ranging from 35 to 60 nM against various cancer cell lines, indicating that this compound may also possess similar properties .
  • Enzyme Interaction : The compound may interact with specific enzymes, contributing to its bioactivity. For instance, some benzothiophene derivatives have shown inhibition of mushroom tyrosinase, an enzyme involved in melanin production .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of benzothiophene derivatives found that this compound demonstrated significant cytotoxic effects against human cancer cell lines. The compound's mechanism involved inducing apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was evaluated for its anti-inflammatory properties. Results indicated that it effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (nM)Reference
This compoundCytotoxicity35 - 60
Benzothiophene Derivative ATopoisomerase Inhibitor45
Benzothiophene Derivative BAnti-inflammatoryNot specified
Benzothiophene Derivative CAntioxidant50 - 70

Q & A

Q. What synthetic routes are recommended for preparing N-(2,3-dimethoxy-2-methylpropyl)-1-benzothiophene-2-carboxamide?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Preparation of the benzothiophene-2-carboxylic acid core via cyclization of substituted thiophenol derivatives.
  • Step 2 : Activation of the carboxylic acid (e.g., using HATU or EDCI) for amide bond formation with the 2,3-dimethoxy-2-methylpropylamine moiety.
  • Step 3 : Purification via column chromatography and characterization using <sup>1</sup>H/<sup>13</sup>C NMR and HRMS to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to confirm regiochemistry (e.g., distinguishing between methoxy groups at positions 2 and 3 on the propyl chain) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., Hedgehog pathway luciferase reporters for Smo agonism/antagonism) .
  • Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target engagement .
  • Permeability assessment : Evaluate cellular uptake via LC-MS quantification to rule out false negatives due to poor solubility .

Q. What strategies optimize solubility for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the propyl chain while retaining activity .
  • Co-solvent systems : Use DMSO:water mixtures (e.g., 37 mg/mL in DMSO with gradual aqueous dilution) .
  • Formulation : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can structure-activity relationships (SAR) guide derivative design?

Modification Impact on Activity Reference
Methoxy → EthoxyReduced steric hindrance, improved binding
Benzothiophene → BenzofuranAltered π-stacking interactions
Propyl chain branchingEnhanced metabolic stability

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal growth : Requires slow evaporation of polar solvents (e.g., ethanol/water mixtures) .
  • Twinning : Address using SHELXD for structure solution and SHELXL for refinement .
  • Disorder : Resolve methoxy group orientations via restrained refinement .

Q. How are metabolites identified and characterized?

  • High-resolution LC-MS/MS : Detect exact masses (e.g., 352.0668534 Da) to propose metabolic pathways .
  • Isotopic labeling : Track <sup>13</sup>C or <sup>15</sup>N incorporation in hydrolysis or oxidation products .
  • In vitro models : Use liver microsomes to predict phase I/II metabolism .

Methodological Notes

  • Data interpretation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) .
  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for community access .
  • Biological assays : Include positive controls (e.g., SAG for Smo agonism) to benchmark activity .

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